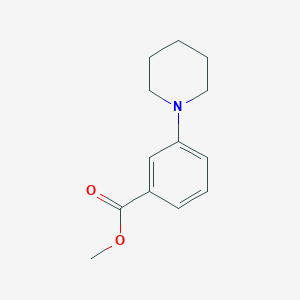![molecular formula C36H29NP2 B3054059 Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- CAS No. 579490-49-6](/img/structure/B3054059.png)
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-
Vue d'ensemble
Description
“Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-” is an organic compound . It is also known by its other names such as “2- (diphenylphosphino)aniline”, “2- (diphenylphosphanyl)aniline”, “2- (Diphenylphosphino)phenylamine”, “(2-Aminophenyl)diphenylphosphine”, and "2- (diphenylphosphino)benzenamine" .
Synthesis Analysis
The synthesis of this compound generally involves the reaction of diphenylphosphine and o-iodoaniline . The exact conditions and procedures for this synthesis may vary and are often proprietary to the manufacturer .Molecular Structure Analysis
The molecular formula of this compound is C18H16NP . The molecular weight is 277.3 . The exact molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
This compound has a melting point of 81-82 °C and a predicted boiling point of 408.3±28.0 °C . It is soluble in organic solvents such as ethanol but is insoluble in water . The predicted pKa is 2.73±0.10 .Applications De Recherche Scientifique
Synthesis and Catalysis : This chemical is used in the synthesis of various complexes and catalysis in reactions. For instance, it's involved in the synthesis and characterization of amido pincer complexes of lithium and nickel, which have applications in the Kumada Cross-Coupling reaction (Sun, Wang, & Wang, 2008). Additionally, it's used in the synthesis, structural characterization, and luminescent properties of Cu(I) complexes (Hou et al., 2011).
Photophysical and Electrochemical Properties : This compound plays a role in the study of the photophysical and electrochemical properties of heteroleptic Copper(I) complexes. These properties are crucial for applications in electroluminescent devices, photoredox catalysis, and solar-to-fuels conversion (Leoni et al., 2018).
Organometallic Chemistry : In the field of organometallic chemistry, it is utilized in the preparation and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands. These complexes have shown potential as pre-catalysts in Heck and Suzuki cross-coupling reactions, which are significant in organic synthesis (Chiririwa et al., 2013).
Material Science : This compound is significant in material science, particularly in the synthesis of novel organic ultraviolet photodetectors using Copper(I) complexes. These photodetectors have potential applications in electronic and optoelectronic devices (Liu et al., 2013).
Polymer Science : In polymer science, it's used in the synthesis of novel soluble and thermally stable polyimides, which are derived from 4-(4-diphenylphosphino)phenyl-2,6-bis(4-aminophenyl)pyridine. These polyimides are known for their excellent thermal stability and flame retardancy, making them suitable for high-performance materials applications (Chen et al., 2020).
Propriétés
IUPAC Name |
2-diphenylphosphanyl-N-(2-diphenylphosphanylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29NP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,37H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZDLMABXHCSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29NP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466401 | |
| Record name | Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- | |
CAS RN |
579490-49-6 | |
| Record name | Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


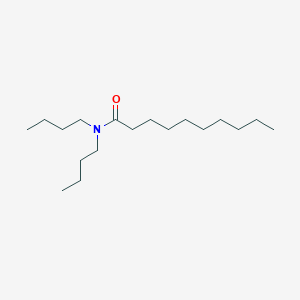

![2-Oxaspiro[4.4]nonan-1-one](/img/structure/B3053979.png)
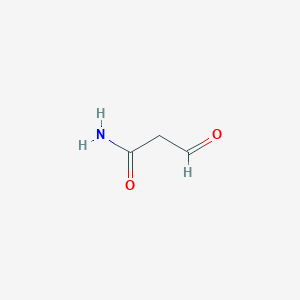
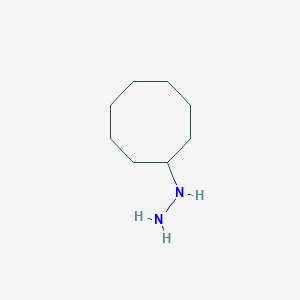
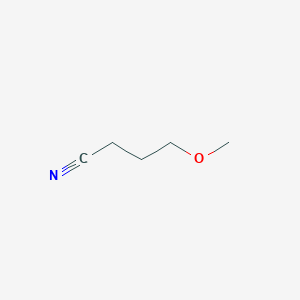


![6-Chloro-1,3,4-trimethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3053988.png)




